molecular formula C15H22N4 B2681957 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine CAS No. 19551-27-0

4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine

Cat. No. B2681957
CAS RN: 19551-27-0
M. Wt: 258.369
InChI Key: JTWOFVRPBJPTHW-UHFFFAOYSA-N
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Description

4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative that has shown promising results in various studies related to pharmacology and medicinal chemistry. In

Scientific Research Applications

The potential therapeutic applications of 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine have been investigated in various scientific studies. One of the most significant applications of this compound is its potential as an anti-inflammatory agent. Studies have shown that 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Another potential application of this compound is its use as an anti-cancer agent. Studies have shown that 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine has cytotoxic effects on various cancer cell lines such as breast cancer, colon cancer, and lung cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine involves the inhibition of various enzymes and signaling pathways. This compound inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of pro-inflammatory cytokines. Inhibition of COX-2 activity leads to a decrease in the production of pro-inflammatory cytokines, thus reducing inflammation.
4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine also inhibits the activity of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer. Inhibition of NF-κB activity leads to a decrease in the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine have been investigated in various studies. This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has cytotoxic effects on various cancer cell lines by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine in lab experiments is its potential as an anti-inflammatory and anti-cancer agent. This compound has shown promising results in various studies, making it a potential candidate for further development as a therapeutic agent.
One of the limitations of using 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine in lab experiments is its complex synthesis method. The synthesis of this compound requires several steps and purification techniques, making it challenging to obtain a pure and high yield product.

Future Directions

There are several future directions for the scientific research of 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine. One of the future directions is the development of this compound as a potential anti-inflammatory and anti-cancer agent. Further studies are needed to investigate the efficacy and safety of this compound in animal models and clinical trials.
Another future direction is the investigation of the mechanism of action of 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine. Further studies are needed to elucidate the molecular targets and signaling pathways involved in the anti-inflammatory and anti-cancer effects of this compound.
Conclusion
In conclusion, 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine is a pyrazole derivative that has shown promising results in various scientific studies related to pharmacology and medicinal chemistry. This compound has potential therapeutic applications as an anti-inflammatory and anti-cancer agent. Further studies are needed to investigate the efficacy and safety of this compound in animal models and clinical trials, as well as the mechanism of action involved in its effects.

Synthesis Methods

The synthesis of 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine is a complex process that involves several steps. The initial step involves the reaction of 2-acetylpyridine with ethyl 3-oxobutanoate in the presence of sodium ethoxide. The resulting product is then treated with propylamine to yield the desired compound. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.

properties

IUPAC Name

4-ethyl-5-propyl-2-(2-pyridin-2-ylethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4/c1-3-7-14-13(4-2)15(16)19(18-14)11-9-12-8-5-6-10-17-12/h5-6,8,10H,3-4,7,9,11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWOFVRPBJPTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1CC)N)CCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine

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